molecular formula C6H8F6O4S B6312160 (Hexafluoropropoxyethyl) methanesulfonate CAS No. 1357625-09-2

(Hexafluoropropoxyethyl) methanesulfonate

Cat. No. B6312160
CAS RN: 1357625-09-2
M. Wt: 290.18 g/mol
InChI Key: RXGDRNTYEYAOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Hexafluoropropoxyethyl) methanesulfonate, also known as HFPEM, is a fluorinated organic sulfonate used in a variety of scientific research applications. HFPEM is an anionic surfactant, meaning it has both hydrophobic and hydrophilic properties, which makes it an ideal tool for a range of studies. HFPEM has been used in studies of cellular and tissue biology, drug delivery, and biochemistry, among other areas.

Scientific Research Applications

(Hexafluoropropoxyethyl) methanesulfonate has been used in a variety of scientific research applications. It has been used in studies of cellular and tissue biology, drug delivery, biochemistry, and nanotechnology. This compound has also been used to study the effects of surfactants on the structure and function of proteins, lipids, and other biomolecules. Additionally, this compound has been used to study the interactions between surfactants and cell membranes.

Mechanism of Action

(Hexafluoropropoxyethyl) methanesulfonate is an anionic surfactant, meaning it has both hydrophobic and hydrophilic properties. The hydrophobic portion of the molecule is attracted to non-polar substances, such as lipids, while the hydrophilic portion is attracted to polar substances, such as proteins and other biomolecules. The surfactant properties of this compound allow it to interact with and alter the structure and function of proteins, lipids, and other biomolecules.
Biochemical and Physiological Effects
This compound has been shown to alter the structure and function of proteins, lipids, and other biomolecules. It has been shown to increase the solubility of proteins, and to alter the structure and stability of lipids. Additionally, this compound has been shown to alter the properties of cell membranes, including permeability and fluidity.

Advantages and Limitations for Lab Experiments

(Hexafluoropropoxyethyl) methanesulfonate has several advantages for use in lab experiments. It is relatively non-toxic, making it safe to use in a variety of experiments. Additionally, it is easily synthesized and purified, making it a cost-effective option for lab experiments. However, this compound can be difficult to work with in some experiments, as its surfactant properties can cause it to interact with other molecules in unpredictable ways.

Future Directions

There are several potential future directions for the use of (Hexafluoropropoxyethyl) methanesulfonate in scientific research. This compound could be used in the development of new drug delivery systems, as its surfactant properties could be used to improve the delivery of drugs to target tissues. Additionally, this compound could be used to study the interactions between surfactants and cell membranes, as well as the effects of surfactants on the structure and function of proteins, lipids, and other biomolecules. Finally, this compound could be used to study the effects of surfactants on the environment, as its non-toxic properties make it safe for use in environmental studies.

Synthesis Methods

(Hexafluoropropoxyethyl) methanesulfonate is synthesized from hexafluoropropene and methanesulfonic acid. The reaction is carried out in a two-step process, with the first step involving the reaction of hexafluoropropene and methanesulfonic acid in the presence of a catalyst. This reaction produces hexafluoropropoxyethyl methanesulfonate. The second step involves purification of the product to remove any impurities.

properties

IUPAC Name

2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F6O4S/c1-17(13,14)16-3-2-15-4(5(7,8)9)6(10,11)12/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGDRNTYEYAOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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